1,3,9-Tribromo-dibenzofuran
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Overview
Description
1,3,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. The molecular formula of this compound is C12H5Br3O, and it has a molecular weight of 404.879 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Hydroxy-dibenzofuran, amino-dibenzofuran.
Reduction: Dibenzofuran.
Oxidation: Dibenzofuran-2,3-dione.
Scientific Research Applications
1,3,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. For instance, its bromine atoms can form halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- Dibenzofuran
- Methyldibenzofuran derivatives
Comparison
1,3,9-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms on the dibenzofuran core. This positioning influences its chemical reactivity and biological activity compared to other brominated derivatives. For example, the tribromobenzene isomers have different melting points and molecular interactions due to their distinct molecular symmetries . Similarly, methyldibenzofuran derivatives exhibit different thermochemical properties and biological activities .
Properties
CAS No. |
617707-42-3 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,3,9-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)12/h1-5H |
InChI Key |
JEOGXAUSKOAEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=C(C=C3Br)Br |
Origin of Product |
United States |
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